

Application Notes and Protocols for ONO-4817 in Murine In Vivo Models

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Compound of Interest

Compound Name: ONO-4817

Cat. No.: B1662953

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These application notes provide detailed protocols for the use of **ONO-4817**, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, in common mouse models of inflammatory bowel disease and cancer metastasis. The provided information is intended for researchers, scientists, and drug development professionals.

Core Principles

ONO-4817 is a potent inhibitor of several matrix metalloproteinases, including MMP-2, -3, -9, -12, and -13.^[1] These enzymes are key mediators of extracellular matrix remodeling and are implicated in various pathological processes such as inflammation and cancer progression. By inhibiting these MMPs, **ONO-4817** can attenuate tissue damage and reduce tumor cell invasion and metastasis.

Data Presentation

The following tables summarize the in vivo dosages of **ONO-4817** used in various mouse models based on published studies.

Table 1: **ONO-4817** Dosage in a Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

Parameter	Details	Reference
Mouse Strain	Female BALB/c	[1]
Disease Model	Dextran Sulfate Sodium (DSS)-Induced Colitis	[1]
ONO-4817 Dose	30 mg/kg	[1]
Administration Route	Oral Gavage	[1]
Frequency	Daily	[1]
Vehicle	Not explicitly stated; a 0.5% Carboxymethyl Cellulose (CMC) solution is a suggested vehicle.	
Treatment Duration	Concurrently with DSS administration	[1]
Key Findings	Reduced Disease Activity Index (DAI), ameliorated colon shortening, decreased inflammatory cell infiltration, and reduced mucosal disruption.	[1]

Table 2: **ONO-4817** Dosage in a Murine Renal Cell Carcinoma Lung Metastasis Model

Parameter	Details	Reference
Mouse Model	Experimental pulmonary metastasis of murine renal cell carcinoma (Renca) cells	
ONO-4817 Dose	50-200 mg/kg/day	
Administration Route	Oral	
Frequency	Daily	
Vehicle	Not explicitly stated; can be administered by oral gavage in a suitable vehicle (e.g., 0.5% CMC) or mixed with food.	
Key Findings	Dose-dependent inhibition of lung metastasis. The higher dose (200 mg/kg) showed a trend towards prolonged survival.	

Experimental Protocols

Protocol 1: ONO-4817 Administration in a DSS-Induced Colitis Mouse Model

Objective: To evaluate the efficacy of **ONO-4817** in reducing the severity of DSS-induced colitis in mice.

Materials:

- Female BALB/c mice (6-8 weeks old)
- Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000
- **ONO-4817**
- Vehicle for oral gavage (e.g., 0.5% w/v Carboxymethyl Cellulose in sterile water)

- Oral gavage needles
- Standard laboratory equipment for animal housing and monitoring

Procedure:

- **Animal Acclimation:** Acclimate mice to the animal facility for at least one week prior to the experiment.
- **Induction of Colitis:** Induce acute colitis by administering 3-5% (w/v) DSS in the drinking water ad libitum for 7 consecutive days.
- **ONO-4817 Preparation:** Prepare a suspension of **ONO-4817** in the chosen vehicle (e.g., 0.5% CMC). For a 30 mg/kg dose, a 3 mg/mL stock solution would require administering 10 µL per gram of body weight. Ensure the suspension is homogenous by vortexing before each administration.
- **Drug Administration:**
 - Randomly divide the mice into a vehicle control group and an **ONO-4817** treatment group.
 - Administer **ONO-4817** (30 mg/kg) or the vehicle alone via oral gavage once daily for the 7 days of DSS treatment.
- **Monitoring:**
 - Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
- **Endpoint Analysis:**
 - At the end of the 7-day treatment period, euthanize the mice.
 - Measure the length of the colon from the cecum to the anus.
 - Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammatory cell infiltration and mucosal damage.

- Tissue samples can also be collected for biochemical assays, such as myeloperoxidase (MPO) activity, to quantify neutrophil infiltration.

Protocol 2: ONO-4817 Administration in a Renal Cell Carcinoma Lung Metastasis Mouse Model

Objective: To assess the anti-metastatic potential of **ONO-4817** in a murine model of renal cell carcinoma.

Materials:

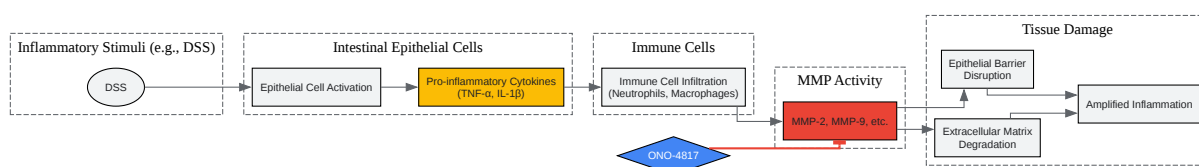
- Immunocompetent mice (e.g., BALB/c)
- Murine renal cell carcinoma cell line (e.g., Renca)
- **ONO-4817**
- Vehicle for oral administration (e.g., 0.5% CMC or powdered food)
- Equipment for intravenous or subcutaneous tumor cell injection
- Imaging system for monitoring metastasis (optional)

Procedure:

- Tumor Cell Culture: Culture Renca cells under standard conditions.
- Tumor Cell Implantation:
 - For an experimental metastasis model, inject Renca cells (e.g., 1×10^5 cells) intravenously into the tail vein of the mice.
- **ONO-4817** Preparation and Administration:
 - Prepare **ONO-4817** for oral administration. This can be a suspension in a vehicle like 0.5% CMC for daily oral gavage, or mixed into the powdered food at a concentration that will deliver the desired daily dose (50-200 mg/kg).

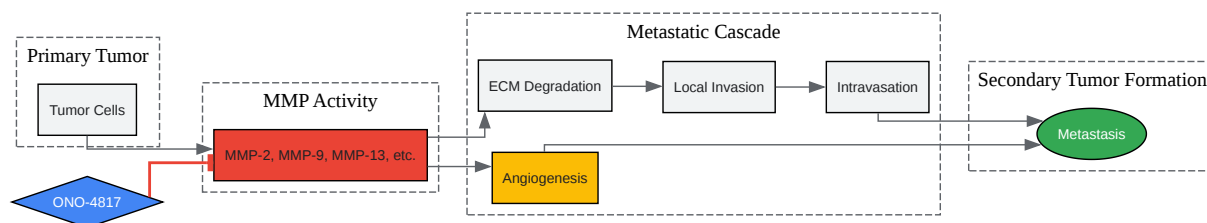
- Begin treatment on a predetermined schedule, for example, starting the day after tumor cell injection and continuing for a set period (e.g., 21 days).
- Monitoring:
 - Monitor the mice for signs of tumor burden and overall health.
 - If a luciferase-expressing cell line is used, tumor growth and metastasis can be monitored non-invasively using an in vivo imaging system.
- Endpoint Analysis:
 - At the end of the study, euthanize the mice.
 - Excise the lungs and count the number of visible metastatic nodules on the surface.
 - The lungs can be fixed and sectioned for histological confirmation of metastases.
 - Record survival data if the study is designed for this endpoint.

Mandatory Visualization



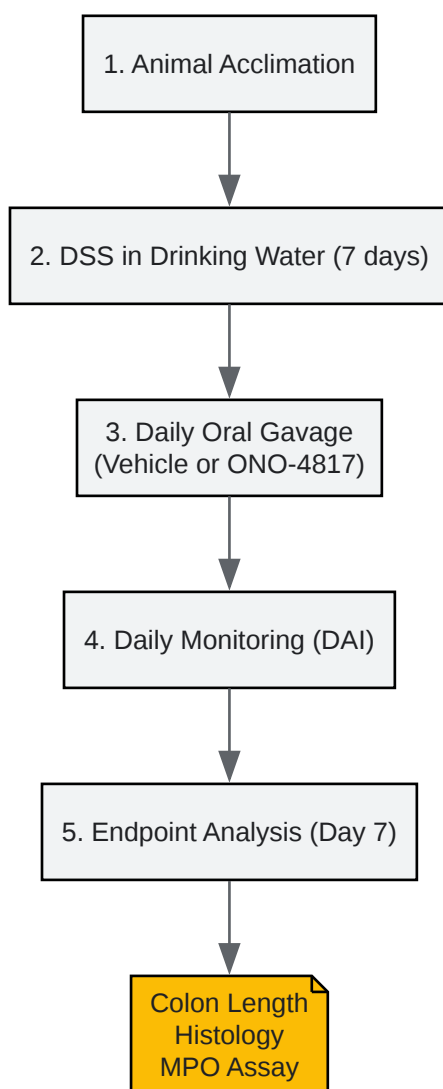
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Caption: **ONO-4817** inhibits MMPs in colitis.



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Caption: **ONO-4817** blocks MMP-driven metastasis.



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Caption: Workflow for DSS-induced colitis study.

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References

- 1. An orally active matrix metalloproteinase inhibitor, ONO-4817, reduces dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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